molecular formula C16H14N2O2S B1392517 [(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid CAS No. 1244855-36-4

[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid

Cat. No.: B1392517
CAS No.: 1244855-36-4
M. Wt: 298.4 g/mol
InChI Key: RXTMEJVDPGXLQR-UHFFFAOYSA-N
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Description

[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[3,2-c]pyridine core, which is a bicyclic structure combining a pyrrole and a pyridine ring, linked to a benzyl group and a thioacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid typically involves multi-step organic synthesis techniques. One common method includes the palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This is followed by further functionalization steps to introduce the benzyl and thioacetic acid groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which [(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid exerts its effects is largely dependent on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid is unique due to its specific combination of a pyrrolo[3,2-c]pyridine core with a benzyl and thioacetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-benzylpyrrolo[3,2-c]pyridin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(20)11-21-16-13-7-9-18(14(13)6-8-17-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTMEJVDPGXLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CN=C3SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid
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[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid
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[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid
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[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid
Reactant of Route 5
[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid
Reactant of Route 6
[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid

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